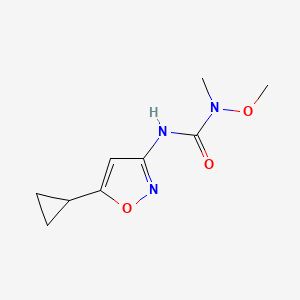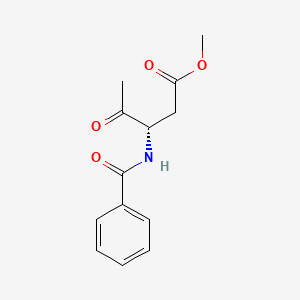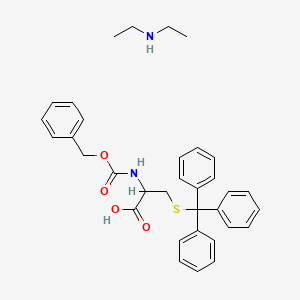![molecular formula C21H57Si6Y B14636006 Yttrium tris[bis(trimethylsilyl)methanide] CAS No. 53668-81-8](/img/structure/B14636006.png)
Yttrium tris[bis(trimethylsilyl)methanide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium tris[bis(trimethylsilyl)methanide] is an organometallic compound with the chemical formula [((CH₃)₃Si)₂N]₃Y. This compound is known for its unique properties and applications in various fields, including chemistry and materials science. It is a white to off-white powder that is relatively stable at room temperature but reacts violently with water.
準備方法
Yttrium tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of yttrium chloride with bis(trimethylsilyl)amide. The reaction typically involves the following steps:
- Dissolving yttrium chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding bis(trimethylsilyl)amide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Removing the solvent and by-products to obtain the pure compound.
Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
化学反応の分析
Yttrium tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Yttrium tris[bis(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of yttrium-containing thin films, which are important in the semiconductor industry.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific properties, such as high-temperature superconductors and specialized ceramics.
作用機序
The mechanism by which yttrium tris[bis(trimethylsilyl)methanide] exerts its effects involves its ability to form stable complexes with various organic and inorganic molecules. The trimethylsilyl groups provide steric protection, allowing the yttrium center to interact with specific molecular targets. This interaction can facilitate catalytic processes, enhance reaction selectivity, and improve the efficiency of certain chemical transformations.
類似化合物との比較
Yttrium tris[bis(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
- Samarium tris[bis(trimethylsilyl)methanide]
- Lithium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
These compounds share similar structural features but differ in their reactivity and applications. For example, samarium tris[bis(trimethylsilyl)methanide] is used in different catalytic processes, while lithium and potassium bis(trimethylsilyl)amides are commonly used as strong bases in organic synthesis. The uniqueness of yttrium tris[bis(trimethylsilyl)methanide] lies in its specific applications in materials science and its ability to form stable complexes with a wide range of molecules.
特性
CAS番号 |
53668-81-8 |
|---|---|
分子式 |
C21H57Si6Y |
分子量 |
567.1 g/mol |
IUPAC名 |
trimethyl(trimethylsilylmethyl)silane;yttrium(3+) |
InChI |
InChI=1S/3C7H19Si2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
JKCVDKDNVHBNKY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


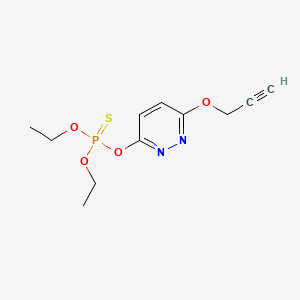
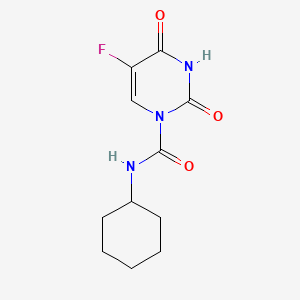
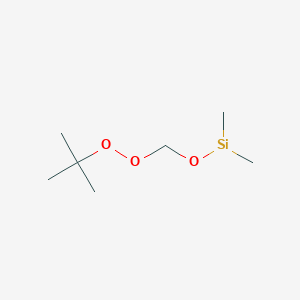
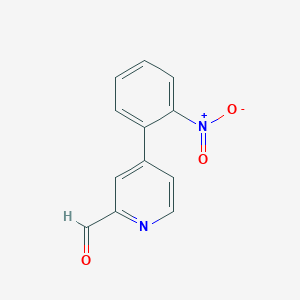
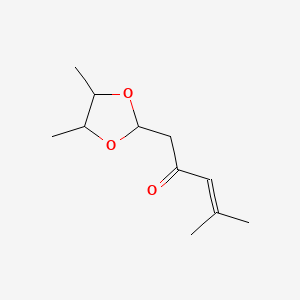
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
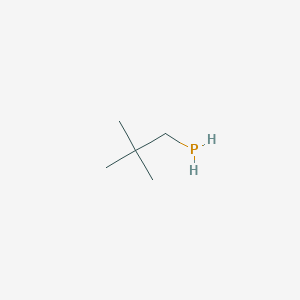
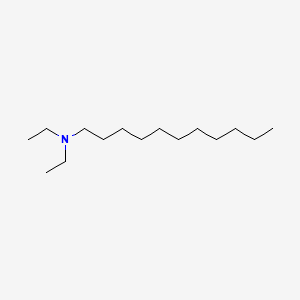
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
